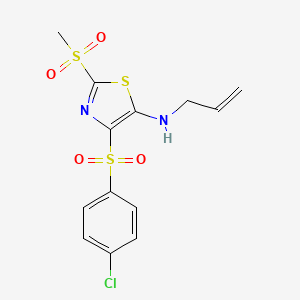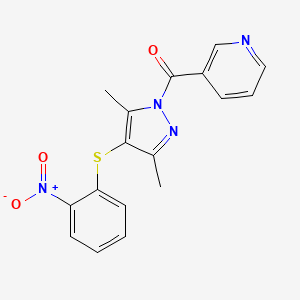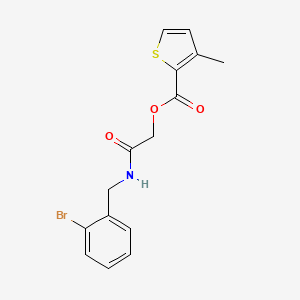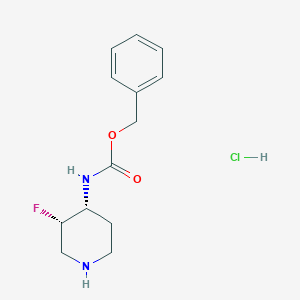
4-(4-chlorobenzenesulfonyl)-2-methanesulfonyl-N-(prop-2-en-1-yl)-1,3-thiazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-chlorobenzenesulfonyl)-2-methanesulfonyl-N-(prop-2-en-1-yl)-1,3-thiazol-5-amine is a useful research compound. Its molecular formula is C13H13ClN2O4S3 and its molecular weight is 392.89. The purity is usually 95%.
BenchChem offers high-quality 4-(4-chlorobenzenesulfonyl)-2-methanesulfonyl-N-(prop-2-en-1-yl)-1,3-thiazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-chlorobenzenesulfonyl)-2-methanesulfonyl-N-(prop-2-en-1-yl)-1,3-thiazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactions
Research involving chemical compounds similar to 4-(4-chlorobenzenesulfonyl)-2-methanesulfonyl-N-(prop-2-en-1-yl)-1,3-thiazol-5-amine focuses on the development of novel chemical synthesis methods and understanding the reactions of various sulfonyl and thiazole compounds. For example, studies have explored practical and safe sulfonylation techniques for alcohols, which might be relevant for manipulating the sulfonyl groups in the compound of interest. These methods employ tertiary amines and potassium carbonate to achieve effective sulfonylation without significant safety hazards or waste disposal issues (Tanabe et al., 1995).
Another aspect of research involves the intramolecular cyclization of sulfonyl-containing compounds, which might provide insights into potential reactions that 4-(4-chlorobenzenesulfonyl)-2-methanesulfonyl-N-(prop-2-en-1-yl)-1,3-thiazol-5-amine could undergo. For example, rhodium-catalyzed cyclization has been used to prepare sulfonylated unsaturated piperidines, demonstrating the versatility of sulfonyl groups in synthesis (Furukawa et al., 2019).
Antimicrobial and Antiviral Activity
Compounds containing thiazole and sulfonyl groups have been studied for their antimicrobial and antiviral properties. For instance, the synthesis of thiadiazole sulfonamides has shown promising results in antiviral activity against tobacco mosaic virus, indicating the potential bioactivity of compounds with similar structures (Chen et al., 2010).
Moreover, novel pyrazolopyrimidines with phenylsulfonyl groups have exhibited significant antimicrobial activity, surpassing that of reference drugs in some cases. This suggests that the sulfonyl and thiazole components of 4-(4-chlorobenzenesulfonyl)-2-methanesulfonyl-N-(prop-2-en-1-yl)-1,3-thiazol-5-amine could contribute to similar biological activities (Alsaedi et al., 2019).
Corrosion Inhibition
Thiazole and thiadiazole derivatives have been investigated for their corrosion inhibition performance on metals, which might be relevant for understanding the applications of 4-(4-chlorobenzenesulfonyl)-2-methanesulfonyl-N-(prop-2-en-1-yl)-1,3-thiazol-5-amine in material science and engineering. Density functional theory calculations and molecular dynamics simulations have been employed to evaluate the inhibition efficiency of these compounds, showing good agreement with experimental results (Kaya et al., 2016).
Eigenschaften
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-2-methylsulfonyl-N-prop-2-enyl-1,3-thiazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O4S3/c1-3-8-15-11-12(16-13(21-11)22(2,17)18)23(19,20)10-6-4-9(14)5-7-10/h3-7,15H,1,8H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRFSTNWZRUCCFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC(=C(S1)NCC=C)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-chlorobenzenesulfonyl)-2-methanesulfonyl-N-(prop-2-en-1-yl)-1,3-thiazol-5-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acrylamide](/img/structure/B2863519.png)
![(E)-2-amino-N-pentyl-1-((thiophen-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2863521.png)
![4-chloro-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2863523.png)


![5-(3-chlorophenyl)-2-phenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2863529.png)
![methyl (2E)-3-(4-chlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]acrylate](/img/structure/B2863530.png)





![ethyl 2-acetamido-3-(benzo[d]thiazol-2-yl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2863538.png)